L-Hexaguluronic acid

Description

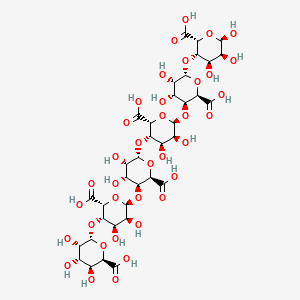

L-Hexaguluronic acid (G6) is a homopolymeric oligosaccharide composed of six α-L-guluronic acid (G) units linked via 1→4 glycosidic bonds. It is a sodium salt derivative (hexasodium form) and a structural component of marine alginate, a natural polysaccharide extracted from brown algae such as Laminaria japonica . Alginates consist of alternating G-blocks (homopolymeric α-L-guluronic acid), M-blocks (homopolymeric β-D-mannuronic acid), and heteropolymeric MG-blocks .

G6 exhibits a linear conformation and is notable for its role in forming stable hydrogels in the presence of divalent cations (e.g., Ca²⁺), a property critical for biomedical applications such as drug delivery and tissue engineering . Recent studies highlight its bioactivity, including anti-photo-aging effects in HaCaT keratinocytes by mitigating UVA-induced oxidative stress and inflammation . Commercially, G6 is available with purities >95% and is stored at -80°C or -20°C to maintain stability .

Properties

Molecular Formula |

C36H50O37 |

|---|---|

Molecular Weight |

1074.8 g/mol |

IUPAC Name |

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C36H50O37/c37-1-2(38)19(25(50)51)69-32(9(1)45)65-15-4(40)11(47)34(71-21(15)27(54)55)67-17-6(42)13(49)36(73-23(17)29(58)59)68-18-7(43)12(48)35(72-24(18)30(60)61)66-16-5(41)10(46)33(70-22(16)28(56)57)64-14-3(39)8(44)31(62)63-20(14)26(52)53/h1-24,31-49,62H,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t1-,2-,3+,4+,5+,6+,7+,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+,20+,21+,22+,23+,24+,31+,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

SAJWPTZTWGBOFP-CAURGGIBSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)O)O[C@H]6[C@@H]([C@@H]([C@@H](O[C@H]6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)OC6C(C(C(OC6C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Preparation Methods

L-Hexaguluronic acid can be prepared through several synthetic routes and industrial production methods. One common method involves the extraction of alginate from brown algae, followed by degradation, fractionation, and gel chromatography to obtain different degrees of polymerization of β-D-mannuronic acid oligosaccharides . The resulting product is then purified and analyzed using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and electrospray ionization mass spectrometry (ESI-MS) .

Chemical Reactions Analysis

Acid-Base Reactions

L-Hexaguluronic acid contains six carboxyl groups (pKa ~3.5–4.0), enabling pH-dependent deprotonation. At neutral or alkaline pH, the carboxylate anions facilitate ionic interactions, particularly with divalent cations like Ca²⁺ and Sr²⁺ . Protonation at acidic pH (<3.5) reduces solubility, promoting aggregation through hydrogen bonding between hydroxyl groups .

Ion-Binding Reactions

The carboxylate groups and hydroxyl stereochemistry enable selective coordination with cations.

Divalent Cation Binding

The "egg-box" model describes how this compound binds Ca²⁺:

-

Two antiparallel chains form cavities where Ca²⁺ coordinates with carboxyl and hydroxyl groups from four consecutive residues .

-

Binding affinity follows the order: Pb²⁺ > Cu²⁺ > Cd²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺ .

Table 1: Ion-Binding Affinity of this compound

| Cation | Binding Constant (Log K) | Coordination Geometry |

|---|---|---|

| Ca²⁺ | 3.2–4.1 | Octahedral |

| Sr²⁺ | 2.8–3.5 | Distorted octahedral |

| Cu²⁺ | 5.1–6.0 | Square planar |

Data from ion-exchange studies and X-ray diffraction .

Monovalent Cation Interactions

Na⁺ and K⁺ exhibit weaker electrostatic interactions, primarily stabilizing the polymer conformation without gel formation .

Esterification and Derivatization

The hydroxyl and carboxyl groups undergo functionalization:

-

Methylation : Reduces hydrophilicity; used to study chain conformation via NMR .

-

Sulfation : Enhances anticoagulant activity but reduces cation-binding capacity.

-

Cross-linking : Epichlorohydrin creates covalent networks, altering rheological properties.

Table 2: Reactivity of Functional Groups

| Group | Reaction Type | Product Application |

|---|---|---|

| Carboxyl | Esterification | Hydrogels for drug delivery |

| Hydroxyl | Sulfation | Anticoagulant coatings |

Oxidation Reactions

Periodate oxidation cleaves vicinal diols (C2–C3 bonds), disrupting the polysaccharide backbone. Kinetic studies show:

-

Products include dialdehydes, which can further react with amines (e.g., chitosan) to form Schiff bases.

Enzymatic Degradation

Polyguluronate lyases specifically cleave α-(1→4) glycosidic bonds via β-elimination:

Mechanism :

Crystallographic studies confirm a conserved catalytic triad (Arg⁷⁷, Tyr²⁴⁰, His¹⁵⁴) in lyases .

Thermal and Hydrolytic Degradation

-

Acidic Hydrolysis : Glycosidic bonds break at pH <2, forming L-guluronic acid monomers (rate: 0.05 h⁻¹ at 90°C).

-

Alkaline Degradation : β-Elimination occurs at pH >10, producing shorter oligomers .

-

Thermal Stability : Decomposes above 200°C, with char residue ~30%.

Comparative Reactivity with Related Compounds

Table 3: Reactivity Comparison of Uronic Acids

| Compound | Key Reaction | Binding Affinity (Ca²⁺) |

|---|---|---|

| This compound | Egg-box gelation | High (Log K = 4.1) |

| D-Mannuronic acid | Random coil formation | Low (Log K = 2.3) |

| L-Galacturonic acid | Pectin gelation (via H-bonding) | Moderate (Log K = 3.0) |

Data derived from alginate and pectin studies .

Structural Insights from X-Ray Diffraction

Scientific Research Applications

L-Hexaguluronic acid is a linear polysaccharide copolymer composed of six L-guluronic acid (G) units . Research indicates that α-l-hexaguluroic acid hexasodium salt (G6) has a protective effect against UVA-induced photoaging of human keratinocyte cells . Li et al. found that G6 localized to the mitochondria and improved mitochondrial functions, increasing respiratory chain complex activities, which led to increased cellular ATP content and NAD .

Scientific Research Applications

Modern carbohydrate analysis relies on instrumental methods such as chromatography, electrophoresis, multidimensional NMR spectrometry, high-resolution mass spectrometry, and surface plasmon resonance . Hyphenated techniques like HPLC-MS are integral to this methodology . Molecular mechanics and quantum chemical calculations are also widely used to understand the functioning of complex carbohydrate structures . Big Data analysis has become essential due to the large volume of information in glycochemistry and glycobiology (glycoinformatics) .

Protective Effect on Skin

- Photo-Aging Protection α-l-hexaguluroic acid hexasodium salt (G6) protects against UVA-induced photoaging in human keratinocyte cells .

- Mitochondrial Function Improvement G6 localizes to the mitochondria, enhancing mitochondrial functions, increasing respiratory chain complex activities, and boosting cellular ATP content and NAD .

Hyaluronic Acid and Skin Health

- Oral Administration Benefits Oral administration of hyaluronic acid (HA) significantly promotes skin hydration after 2-8 weeks in both young and elderly groups . Skin tone improvement was observed after 4-8 weeks, and an increase in epidermal thickness was noted after 12 weeks .

- Topical Treatment of Aging Skin Topical HA-based cosmeceuticals are a noninvasive, effective solution for improving skin hydration and rejuvenation . A study involving 40 females with mild-to-moderate clinical signs of skin aging showed improvement in skin appearance after 30 days of using six types of topical HA of different molecular weights . Another study in 65 females with periocular wrinkles showed significant improvement in skin hydration and elasticity after 60 days of using 0.1% sodium hyaluronate formulations of different molecular weights .

- Penetration Potential Low molecular weight HA (LMW HA) is able to penetrate the stratum corneum of skin tissue .

Case Studies

In vivo studies, such as contact or epidermal patch tests on human skin, are performed to study the safety and effectiveness of cosmetic products . Experimental design techniques, like the Box-Behnken design with response surface methodology, can optimize the formulation development process . These techniques allow for the identification and quantification of the influence of raw materials and the interactions between them .

- Herbal Oil Emulsion for Wound Healing: An emulsion formulation containing an oil extract of Rubia cordifolia, Glycyrrhiza glabra, and Symplocos racemosa was found to be stable and non-irritant . A formulation containing 20% oil extract exhibited remarkable wound contraction, proving its efficacy as a topical formulation beneficial in minor skin conditions .

Mechanism of Action

The mechanism of action of L-Hexaguluronic acid involves its localization to the mitochondria, where it improves mitochondrial functions by increasing respiratory chain complex activities. This leads to an increase in cellular ATP content and NAD+/NADH ratio, alleviating oxidative stress in cells . This compound also regulates the SIRT1/pGC-1α pathway, enhancing cell viability and mitochondrial energy metabolism . The anti-photoaging potential of this compound is associated with the upregulation of MMP and SIRT1, followed by the activation of pGC-1α, D-LOOP, and Mt-TFA, and the transcriptional activation of NRF1/NRF2 .

Comparison with Similar Compounds

Structural and Chemical Comparison

Table 1: Comparison of Guluronic Acid Oligomers

Notes:

- Discrepancies in molecular weight (e.g., 1206.65 vs. 1074.76 in ) arise from differences in sodium content or hydration states.

- Bioactivity correlates with chain length; G6 uniquely demonstrates anti-photo-aging effects due to its ability to scavenge reactive oxygen species (ROS) .

Table 2: Comparison of Alginate Block Types

Key Differences :

- G-Blocks form rigid, porous hydrogels, whereas M-Blocks exhibit flexibility and enhance immune responses .

- MG-Blocks lack the bioactivity of homopolymeric G or M sequences .

Functional and Application-Based Comparison

Solubility and Stability :

- Drug Delivery: G6’s calcium-binding capacity surpasses tetraguluronic acid, enabling sustained release of therapeutics .

Commercial Availability :

- G6 is marketed as a high-purity standard (HPLC ≥90%) for research, while smaller oligomers (e.g., triguluronic acid) are less commonly available .

Biological Activity

L-Hexaguluronic acid, a polysaccharide derivative primarily composed of α-L-guluronic acid, is a significant component of alginates, which are naturally occurring biopolymers found in brown algae and produced by certain bacteria. This article explores the biological activities associated with this compound, including its immunomodulatory effects, antioxidant properties, and potential applications in medicine and food technology.

Structure and Composition

This compound is characterized by a linear structure of repeating guluronic acid units linked by 1→4 glycosidic bonds. This structure allows for various configurations, leading to different biological properties. The proportion of guluronic (G) to mannuronic (M) acid residues in alginates influences their functional characteristics. For example, higher G content typically results in stronger gel formation, which is crucial for applications in drug delivery and tissue engineering.

| Source | Mannuronic Acid (%) | Guluronic Acid (%) | M/G Ratio | Applications |

|---|---|---|---|---|

| Laminaria hyperborea | 30-56 | 44-70 | 0.43-1.28 | Emulsifier, stabilizer, wound dressing |

| Macrocystis pyrifera | 59-62 | 38-41 | 1.44-1.63 | Gel-forming agent, drug delivery |

| Laminaria digitata | 53-60 | 40-47 | 1.06-1.25 | Dietary fiber, cell culture materials |

Immunomodulatory Effects

Research indicates that this compound exhibits significant immunomodulatory properties. It has been shown to enhance the immune response by stimulating macrophage activity and cytokine production. For instance, alginate oligosaccharides derived from this compound have demonstrated the ability to modulate immune responses in animal models, suggesting potential use as immunotherapeutic agents .

Antioxidant Properties

This compound also possesses antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in cells. This activity is beneficial for protecting against cellular damage related to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

The compound has shown antimicrobial effects against various pathogens, including bacteria and fungi. Its ability to disrupt microbial biofilms makes it a candidate for use in food preservation and as a therapeutic agent against infections caused by resistant strains .

Case Studies and Research Findings

- Immunomodulatory Effects in Mice : A study conducted on mice revealed that administration of this compound oligosaccharides significantly increased the production of pro-inflammatory cytokines, enhancing the overall immune response .

- Antioxidant Activity Assessment : In vitro assays demonstrated that this compound could effectively reduce oxidative damage in neuronal cells exposed to hydrogen peroxide, indicating its potential neuroprotective role .

- Antimicrobial Efficacy : Research highlighted its effectiveness against Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients, showcasing its potential application in treating infections associated with biofilm formation .

Applications

Given its diverse biological activities, this compound has numerous applications:

- Pharmaceuticals : As an immunomodulator and antioxidant, it can be incorporated into drug formulations aimed at enhancing immune responses or reducing oxidative stress.

- Food Industry : Its antimicrobial properties make it suitable for food preservation and safety applications.

- Cosmetics : Due to its antioxidant effects, it can be used in skincare products aimed at reducing signs of aging.

Q & A

Q. What are the key physicochemical properties of L-Hexaguluronic acid, and how do they influence its experimental handling?

this compound (C₃₆H₅₀O₃₇, molecular weight 1074.76) has a pKa of 2.69 ± 0.70 at 25°C, indicating its acidic nature in aqueous solutions. Its high boiling point (1531.6 ± 65.0 °C at 760 Torr) suggests thermal stability under standard conditions, but decomposition risks during lyophilization or high-temperature analyses require careful monitoring. Researchers should prioritize dissolving it in neutral or slightly alkaline buffers to avoid protonation-induced aggregation .

Q. Which spectroscopic methods are most reliable for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming its glycosidic linkages and uronic acid residues. Coupled with High-Resolution Mass Spectrometry (HRMS), researchers can validate molecular weight and purity. Infrared (IR) spectroscopy can further confirm carboxylate groups (stretching bands ~1600 cm⁻¹). For reproducibility, cross-validate results with reference data from peer-reviewed studies .

Q. How can this compound be synthesized and purified for in vitro studies?

Enzymatic depolymerization of alginate using guluronate lyases is a common method. Post-synthesis, purification via size-exclusion chromatography (SEC) or dialysis (MWCO 1-3 kDa) removes oligomeric byproducts. Purity ≥95% is achievable using reversed-phase HPLC with UV detection at 210 nm. Document solvent systems (e.g., ammonium formate buffers) and lyophilization protocols to ensure batch consistency .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s role in calcium-binding interactions?

Use isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) and stoichiometry. Pair this with molecular dynamics (MD) simulations to model carboxylate group coordination with Ca²⁺ ions. Control variables include pH (5.5–7.4), ionic strength (50–200 mM NaCl), and temperature (25–37°C). Validate results with competitive assays (e.g., EDTA chelation) .

Q. What methodologies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in antioxidant or anti-inflammatory assays often stem from variance in sample purity or assay conditions (e.g., DPPH vs. ABTS radical scavenging). Address this by:

- Standardizing protocols (e.g., OECD guidelines for cytotoxicity).

- Including positive controls (e.g., ascorbic acid for antioxidant studies).

- Performing meta-analyses of published data to identify confounding variables .

Q. How can computational modeling enhance understanding of this compound’s conformational dynamics?

Apply density functional theory (DFT) to simulate its lowest-energy conformers in aqueous environments. Use tools like GROMACS for MD simulations to study flexibility of glycosidic bonds. Validate models with small-angle X-ray scattering (SAXS) data. Publish raw trajectory files and force field parameters to ensure reproducibility .

Q. What strategies optimize the reproducibility of this compound’s biological assays?

Q. How do researchers validate the absence of endotoxins or contaminants in this compound samples?

Perform Limulus Amebocyte Lysate (LAL) assays to detect endotoxins (<0.05 EU/mg). Combine this with ICP-MS for heavy metal screening (e.g., Pb, Hg). For microbial contamination, use agar plate cultures and PCR-based detection of 16S rRNA genes. Publish certificate of analysis (CoA) with each batch .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For heterogeneous datasets, apply mixed-effects models or bootstrapping to estimate confidence intervals. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

Q. How to integrate this compound research with existing literature on alginate derivatives?

Conduct systematic reviews using PRISMA guidelines. Map structural motifs (e.g., guluronate-to-mannuronate ratios) to bioactivities using cheminformatics tools like KNIME or RDKit. Cite foundational studies (e.g., Mathew & Abraham, 2008) to contextualize novel findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.